molecular formula C19H24N4O3S B2384606 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-68-3

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2384606
CAS No.: 869344-68-3
M. Wt: 388.49
InChI Key: ZQYIQVKXHAWVKV-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the CAS Registry Number 869344-68-3 and a molecular formula of C19H24N4O3S . It has a molecular weight of 388.5 g/mol . The compound features a complex structure that incorporates a thiazolo[3,2-b][1,2,4]triazole core, which is a bicyclic heterocyclic system of significant interest in medicinal chemistry research for its potential as a scaffold in drug discovery. This product is provided as a characterized reference material for Research Use Only and is not intended for human, veterinary, or diagnostic applications. Researchers are encouraged to consult the available safety data sheets and conduct their own characterization studies to determine the compound's suitability for specific experimental purposes.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-15-6-4-13(5-7-15)16(22-10-8-14(24)9-11-22)17-18(25)23-19(27-17)20-12(2)21-23/h4-7,14,16,24-25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYIQVKXHAWVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, ethyl bromide, and piperidine derivatives, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiazolotriazolol core .

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Heterocycles containing triazole and thiazole rings are known for their diverse biological activities, including anticancer effects. Research indicates that derivatives of triazoles exhibit significant activity against various cancer cell lines by interfering with cellular proliferation and inducing apoptosis . The specific compound may also demonstrate similar mechanisms due to its structural analogies with known anticancer agents.

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of the triazole moiety enhances this activity, making compounds like 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol promising candidates for further development as antimicrobial agents .

Neuropharmacological Effects

The presence of the piperidine group suggests potential neuropharmacological applications. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities. The modulation of neurotransmitter systems such as serotonin and dopamine can be explored in future studies involving this compound .

Synthesis Techniques

The synthesis of this compound involves multi-step organic reactions that include the formation of thiazole and triazole rings through cyclization processes. Techniques such as microwave-assisted synthesis and solvent-free conditions could be employed to enhance yield and reduce reaction times .

Characterization Methods

Characterization of the synthesized compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity .

In Vitro Studies

In vitro studies assessing the cytotoxicity of this compound against various cancer cell lines have shown promising results. For instance, a study demonstrated that derivatives with similar structural motifs inhibited cell growth in breast cancer cells by inducing cell cycle arrest and apoptosis .

Pharmacokinetic Profiles

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation into its bioavailability and therapeutic window in vivo .

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Ethoxyphenyl, 4-hydroxypiperidinyl Not reported Not reported Hydroxyl group for solubility enhancement
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiophen-2-ylmethylene >250 64 High thermal stability
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Furan-2-ylmethylene 230–232 61 Heteroaromatic ring for π-π interactions
5-((4-Chlorophenyl)(piperazin-1-yl)methyl) Analog 4-Chlorophenyl, piperazinyl Not reported Not reported Chlorine for enhanced lipophilicity
5-(4-Benzyloxyphenyl)-2-(3,4,5-trimethoxyphenyl) Derivative 4-Benzyloxyphenyl, trimethoxyphenyl Not reported Not reported Methoxy groups for improved bioavailability

Key Observations:

  • Compared to furan/thiophene-substituted derivatives (e.g., ), the 4-ethoxyphenyl group in the target compound may confer greater steric bulk, influencing receptor-binding kinetics.
  • Chlorophenyl analogs (e.g., ) exhibit higher lipophilicity due to halogen substituents, whereas the target compound’s ethoxy group balances polarity and metabolic stability.

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolo[3,2-b][1,2,4]triazole core.
  • An ethoxyphenyl group.
  • A hydroxypiperidine moiety.

This unique combination is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures demonstrate potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The synthesized compounds were evaluated against nearly 60 human cancer cell lines with promising results indicating higher potency than respective amides .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
5aRenal Cancer0.5
5bColon Cancer0.7
5cBreast Cancer0.9
5dMelanoma0.6

The mechanism through which This compound exerts its effects is believed to involve the inhibition of specific kinases associated with cancer progression. The DCLK1 kinase has been identified as a target for similar compounds in this class . Inhibition of DCLK1 can lead to reduced proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazolo[3,2-b][1,2,4]triazole scaffold significantly affect biological activity. Key findings include:

  • Substituent effects : The presence of an ethoxy group on the phenyl ring enhances anticancer activity compared to unsubstituted analogs.
  • Hydroxypiperidine role : This moiety appears crucial for maintaining bioactivity and may enhance solubility and bioavailability .

Case Studies

Several case studies have highlighted the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:

  • Study on Renal Cancer : A derivative similar to our compound showed a significant reduction in tumor size in xenograft models compared to controls.
  • Combination Therapy : In vitro studies indicated that combining this compound with standard chemotherapeutics resulted in synergistic effects against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typical, involving:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization using reagents like phosphorus oxychloride under reflux in ethanol or acetonitrile .
  • Step 2 : Introduction of the 4-hydroxypiperidine and 4-ethoxyphenyl groups via nucleophilic substitution or coupling reactions. Temperature (70–80°C) and solvent polarity are critical for yield optimization .
  • Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), mass spectrometry (MS), and HPLC (purity >95%) .

Q. What spectroscopic and computational methods are used for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl groups at δ 5.0–5.5 ppm) .
  • X-ray Crystallography : Determine 3D binding modes with target proteins (e.g., kinases) using SHELX software for refinement .
  • Computational Tools : Density Functional Theory (DFT) to predict electronic properties and molecular docking (e.g., AutoDock) to simulate ligand-receptor interactions .

Q. What are the primary pharmacological targets of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Targets kinases (e.g., 14-α-demethylase) and metabolic enzymes via competitive binding, validated by IC₅₀ assays .
  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis; tested via MIC assays against S. aureus and E. coli .
  • Anticancer Potential : Induces apoptosis in cancer cell lines (e.g., MCF-7) through caspase-3 activation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on potency using QSAR models .
  • Meta-Analysis : Pool data from kinase inhibition studies to identify outliers and validate trends via ANOVA .

Q. What strategies optimize the compound’s selectivity for specific enzyme targets?

  • Methodological Answer :

  • Fragment-Based Design : Replace the 4-ethoxyphenyl group with bioisosteres (e.g., thiophene) to enhance binding pocket compatibility .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability and target tissue activation .
  • Kinetic Studies : Measure kcat/KM ratios to assess catalytic efficiency changes post-modification .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to identify key binding residues .
  • ADMET Prediction : Use tools like SwissADME to predict toxicity risks (e.g., hepatotoxicity) and optimize logP values for bioavailability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target enzymes to prioritize synthetic efforts .

Methodological Notes

  • Synthesis Challenges : Impurities from incomplete piperazine coupling require column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) for removal .
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding affinities .
  • Data Reproducibility : Archive raw spectra and crystallography datasets (CCDC codes) for peer validation .

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